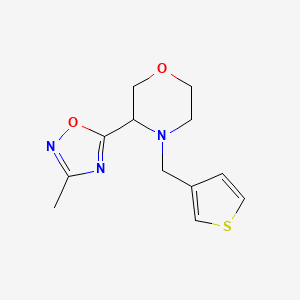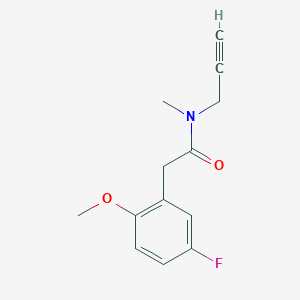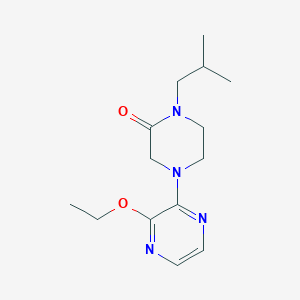![molecular formula C13H9N3 B7675782 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile](/img/structure/B7675782.png)
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is an organic compound that features a pyrimidine ring attached to a benzonitrile moiety via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-pyrimidinylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the benzonitrile moiety.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethenyl linkage and the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
4-[(E)-2-pyridin-4-ylethenyl]benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(E)-2-pyrazin-4-ylethenyl]benzonitrile: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-11(2-4-12)5-6-13-7-8-15-10-16-13/h1-8,10H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTPENPLPOARAF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7675706.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7675708.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7675714.png)

![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7675725.png)
![6-Methyl-2-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7675731.png)
![[4-(Dimethylamino)pyridin-2-yl]-(5,5-dimethyl-2-phenylmorpholin-4-yl)methanone](/img/structure/B7675743.png)
![2-[6-[3-(2,6-Difluorophenyl)pyrrolidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7675745.png)

![3-[[3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phenol](/img/structure/B7675756.png)
![1-Cyclopropyl-3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyrazin-2-one](/img/structure/B7675772.png)

![1-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7675803.png)

